molecular formula C12H15NO2 B3239935 (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid CAS No. 1423117-69-4

(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid

Cat. No.: B3239935
CAS No.: 1423117-69-4
M. Wt: 205.25
InChI Key: HOMQPSPEVRFBRQ-MNOVXSKESA-N
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Description

(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a p-tolyl group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the p-tolyl and carboxylic acid groups. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of a p-tolyl-substituted amine with a suitable dicarboxylic acid derivative can yield the desired pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes efficiently .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while substitution reactions can introduce new functional groups at the p-tolyl position .

Scientific Research Applications

(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of the p-tolyl group make it particularly valuable in applications requiring enantioselectivity and specific molecular interactions .

Properties

IUPAC Name

(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMQPSPEVRFBRQ-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid

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